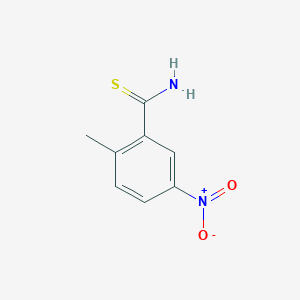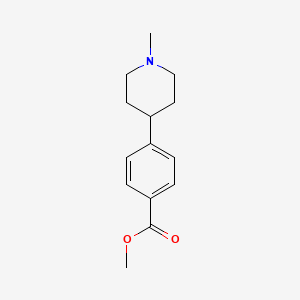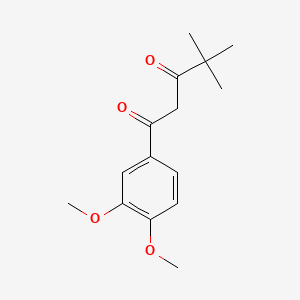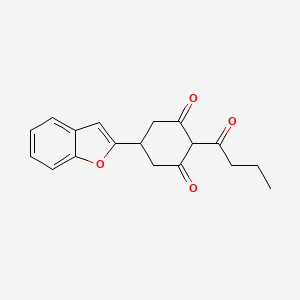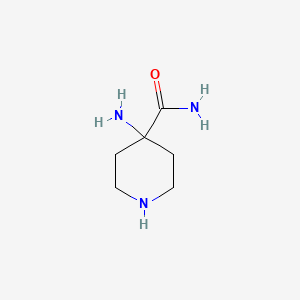![molecular formula C14H10N2O2 B8721935 2-Phenylbenzo[d]oxazole-5-carboxamide](/img/structure/B8721935.png)
2-Phenylbenzo[d]oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbenzo[d]oxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. . The compound’s structure consists of a benzoxazole ring fused with a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-5-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method is the reaction between 2-aminophenol and benzaldehyde in the presence of a catalyst such as palladium-supported nanocatalyst, O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours . This method yields the desired benzoxazole derivative with good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of recyclable catalysts and solvent systems can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Phenylbenzo[d]oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis, inhibit enzyme activity, and disrupt cellular processes. For example, in cancer cells, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The specific molecular targets and pathways depend on the biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares a similar structure but with an imidazole ring instead of a benzoxazole ring.
2-Phenylbenzothiazole: Contains a thiazole ring instead of a benzoxazole ring.
2-Phenylbenzoxazole: Lacks the carboxamide group.
Uniqueness: 2-Phenylbenzo[d]oxazole-5-carboxamide is unique due to the presence of both the benzoxazole ring and the carboxamide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-phenyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)10-6-7-12-11(8-10)16-14(18-12)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
InChI Key |
YVGVCSOTPIRIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


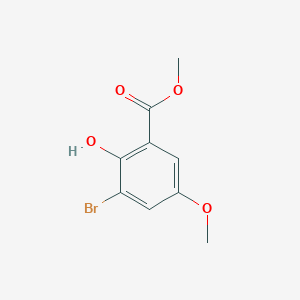
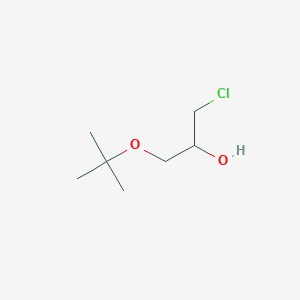
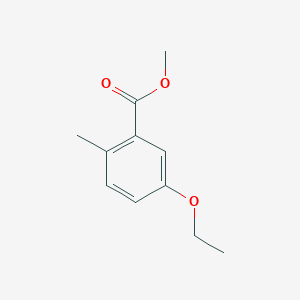
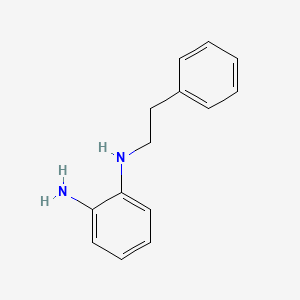
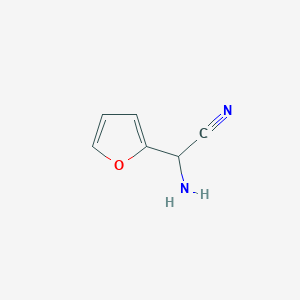


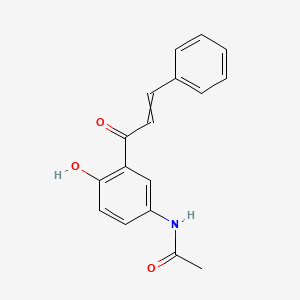
![6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine](/img/structure/B8721907.png)
